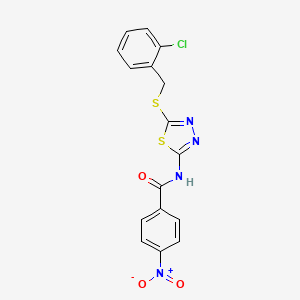

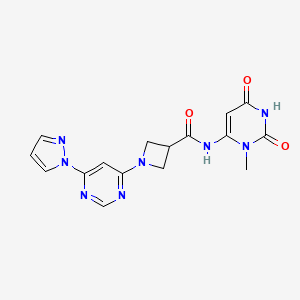

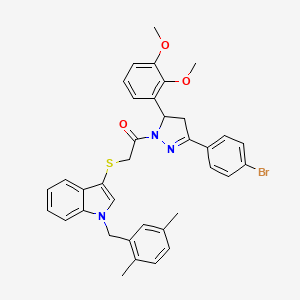

N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPA is a white to light brown powder that is soluble in organic solvents and has a molecular weight of 329.33 g/mol. In

Scientific Research Applications

Green Synthesis Methods

A study by Zhang Qun-feng (2008) discusses the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for producing azo disperse dyes. This process utilizes a novel Pd/C catalyst developed by the group, demonstrating high activity, selectivity, and stability, providing an eco-friendly alternative to traditional reduction methods with iron powder in the industry (Zhang Qun-feng, 2008).

Polymerization and Pharmacological Activity

Research by J. S. Román and A. Gallardo (1992) on polymers with pharmacological activity presents the synthesis and stereochemistry of polymeric derivatives of 4-methoxyphenylacetic acid. They explored the polymerization of N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide (OM), aiming to obtain macromolecules supporting two pharmacological residues with complementary action per repeat unit. This research contributes to the development of materials with potential pharmacological applications (Román & Gallardo, 1992).

Photocatalytic Degradation Studies

A study on the photocatalytic degradation of paracetamol using TiO2 nanoparticles highlights the environmental application of similar chemical structures. It investigates the degradation efficiency of acetaminophen (N-(4-hydroxyphenyl)acetamide) in water under UV and sunlight irradiation, indicating potential methods for the removal of pharmaceutical contaminants from water sources (N. Jallouli et al., 2017).

Synthesis and Characterization of Derivatives

Research by A. Al‐Sehemi, Reem S Abdul-Aziz Al-Amri, and A. Irfan (2017) on the synthesis, characterization, and DFT investigations of N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide, provides insight into the chemical properties and potential applications of these compounds in various fields. This study contributes to our understanding of the molecular structure and reactivity of such derivatives (Al‐Sehemi et al., 2017).

Environmental Impact and Remediation

The complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction, researched by J. Pignatello and Yunfu. Sun (1995), discusses the degradation of specific acetamide derivatives. This study provides valuable information on the environmental impact and potential remediation strategies for contaminants related to N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide (Pignatello & Sun, 1995).

properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-6-2-11(3-7-13)16-15(18)10-22-14-8-4-12(5-9-14)17(19)20/h2-9H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGSYTZNGOZZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2897988.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide](/img/structure/B2897990.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,5-dimethylfuran-3-yl)methyl)urea](/img/structure/B2897991.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2898005.png)